molecular formula C13H13N3OS B2929744 [4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-yl](phenyl)methanone CAS No. 13807-12-0

[4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-yl](phenyl)methanone

Cat. No.: B2929744
CAS No.: 13807-12-0
M. Wt: 259.33
InChI Key: NJWGWVLFRYCKGD-UHFFFAOYSA-N
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Description

“4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-ylmethanone” is a chemical compound with the molecular formula C13H13N3OS . It is listed in the PubChem database under CID 1598420 .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring . The compound also contains an amino group and a methanone group .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 299.8 g/mol . It has a complexity of 331 and a topological polar surface area of 125 Ų . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has a rotatable bond count of 5 .

Scientific Research Applications

Synthesis and Characterization

Novel compounds, including derivatives of thiazol-5-yl)(thiophene-2-yl)methanone, have been synthesized and characterized through various techniques. Studies have utilized UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry for characterization. Theoretical vibrational spectra interpretation and structural optimization were achieved using density functional theory calculations. These studies have also investigated the structural changes in the molecule due to substitution and analyzed thermodynamic stability and reactivity in both ground and excited states. Additionally, molecular docking studies have been conducted to understand the antibacterial activity of these compounds (M. Shahana & A. Yardily, 2020).

Antibacterial and Antipsychotic Activity

Another study designed, synthesized, and assessed novel Azo dye/Schiff base/Chalcone derivatives for antipsychotic activity. These compounds showed promising results in haloperidol-induced catalepsy tests, indicating potential as antipsychotic agents (C. Gopi, V. G. Sastry, & M. Dhanaraju, 2017).

Synthesis of 1,4-Dihydropyridine Derivatives

Research into the synthesis of 1,4-dihydropyridine derivatives using compounds with a similar structure to "4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-ylmethanone" has been conducted. These studies explored the reactivity of these compounds with primary amines, leading to various yields and highlighting their potential utility in further chemical synthesis (B. Stanovnik et al., 2002).

These findings suggest that compounds related to "4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-ylmethanone" hold significant potential in various scientific research applications, including the development of new materials with antibacterial and antipsychotic properties. The studies provide a solid foundation for further exploration and development of these compounds in the field of medicinal chemistry and beyond.

Properties

IUPAC Name

[4-amino-2-(prop-2-enylamino)-1,3-thiazol-5-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c1-2-8-15-13-16-12(14)11(18-13)10(17)9-6-4-3-5-7-9/h2-7H,1,8,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWGWVLFRYCKGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=C(S1)C(=O)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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